REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][CH:16]=[C:17]([C:20](=[O:23])[NH:21][CH3:22])[CH:18]=3)[N:13]=[CH:12][C:11]=2[C:24]([O:26]CC)=[O:25])=[CH:5][CH:4]=1.[Li+].[OH-]>CO.C1COCC1.O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][CH:16]=[C:17]([C:20](=[O:23])[NH:21][CH3:22])[CH:18]=3)[N:13]=[CH:12][C:11]=2[C:24]([OH:26])=[O:25])=[CH:5][CH:4]=1 |f:1.2,3.4.5|
|
Name
|
Ethyl 4-[(4-methoxyphenyl)amino]-6-(methylcarbamoyl)quinoline-3-carboxylate
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)NC1=C(C=NC2=CC=C(C=C12)C(NC)=O)C(=O)OCC
|
Name
|
|
Quantity
|
85.5 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
MeOH THF H2O
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The aqueous layers were collected
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NC1=C(C=NC2=CC=C(C=C12)C(NC)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.142 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |